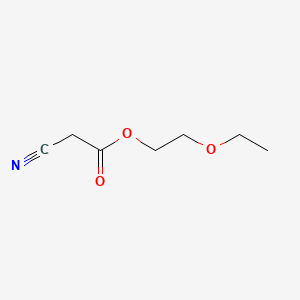

2-Ethoxyethyl cyanoacetate

Description

Contextualization within Cyanoacetate (B8463686) Chemistry and Ester Derivatives

2-Ethoxyethyl cyanoacetate, with the chemical formula C7H11NO3, is an organic compound that belongs to the class of cyanoacetates. ontosight.ai These compounds are characterized by the presence of a cyano group (-CN) and an ester functional group. The general structure of a cyanoacetate ester provides a unique combination of reactivity. The cyano group and the adjacent methylene (B1212753) group (-CH2-) are activated, making them susceptible to a variety of chemical transformations.

The ester component of these molecules plays a crucial role in determining their physical and chemical properties. In the case of this compound, the ester is formed with 2-ethoxyethanol (B86334). ontosight.ai This particular ester modification, featuring an ether linkage, can influence the compound's solubility, boiling point, and stability. For instance, the ether group may slow down hydrolysis, enhancing its stability under certain basic conditions. This contrasts with simpler alkyl esters, such as ethyl cyanoacetate, which is synthesized from cyanoacetic acid and ethanol (B145695). ontosight.ai

The properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C7H11NO3 |

| Molecular Weight | 157.17 g/mol |

| Boiling Point | 277.2 °C at 760 mmHg |

| Melting Point | 17°C |

| Density | 1.066 g/cm³ |

| Flash Point | 119 °C |

| Refractive Index | 1.428 |

| Sources: nih.govguidechem.com |

This compound is typically a colorless to pale yellow liquid and is soluble in many organic solvents, with moderate solubility in water. ontosight.aicymitquimica.com

Significance as a Pivotal Synthetic Intermediate in Organic Synthesis

The true significance of this compound lies in its versatility as a synthetic intermediate. Its dual functionality allows it to participate in a wide array of chemical reactions, making it a valuable tool for organic chemists.

The reactive methylene group, situated between the cyano and carbonyl groups, is acidic and can be readily deprotonated to form a carbanion. This nucleophilic carbon can then partake in various carbon-carbon bond-forming reactions, a cornerstone of organic synthesis. Key reactions involving cyanoacetate esters like this compound include:

Knoevenagel Condensation: This is a classic reaction where the active methylene compound condenses with an aldehyde or ketone. For example, this compound reacts with paraformaldehyde in a Knoevenagel condensation to form an oligomer, which can then be converted to ethoxyethyl α-cyanoacrylate, a component of adhesives. scispace.com

Nucleophilic Substitution: The cyano group itself can undergo nucleophilic substitution, allowing for the introduction of various other functional groups.

Synthesis of Heterocycles: Cyanoacetate esters are fundamental building blocks for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. ontosight.aiwikipedia.org For instance, ethyl cyanoacetate is a precursor in the synthesis of allopurinol, a drug used to treat gout. wikipedia.org

Synthesis of Amino Acids: Substituted cyanoacetic esters can be used to synthesize various amino acids through processes like the Darapsky degradation. cdnsciencepub.com

Recent research has highlighted the use of this compound in the synthesis of novel compounds with potential biological activity. For example, it has been used as a starting material to produce herbicidal inhibitors of photosystem II. connectchemicals.comresearchgate.net In one study, it was condensed with various amines to create a series of 2-ethoxyethyl 2-cyano-3-(1-(substituted phenoxyphenyl)ethylamino) alkenates, some of which showed significant herbicidal activity. researchgate.net It is also used as an intermediate in the production of merocyanine-based UV absorbers for cosmetic formulations and as a starting material for a Dinotefuran intermediate. connectchemicals.com

The synthesis of this compound itself is typically achieved through the esterification of cyanoacetic acid with 2-ethoxyethanol. scispace.com Various methods exist for the synthesis of cyanoacetate esters in general, including the reaction of a chloroacetate (B1199739) with a cyanide salt. orgsyn.orggoogle.com Innovations in synthesis include the use of ionic liquids as green catalysts to improve reaction efficiency and environmental friendliness. google.com

Propriétés

IUPAC Name |

2-ethoxyethyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-10-5-6-11-7(9)3-4-8/h2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCLCZMPTREESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186475 | |

| Record name | 2-Ethoxyethyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32804-77-6 | |

| Record name | 2-Ethoxyethyl 2-cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32804-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxyethyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032804776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyethyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 2 Ethoxyethyl Cyanoacetate

Esterification of Cyanoacetic Acid and its Derivatives

The most common and direct method for producing 2-Ethoxyethyl cyanoacetate (B8463686) is the Fischer-Speier esterification of cyanoacetic acid. This method involves the reaction of cyanoacetic acid with an alcohol in the presence of an acid catalyst.

The core of this synthetic approach is the direct reaction between cyanoacetic acid and 2-ethoxyethanol (B86334). The reaction is an equilibrium process where the carboxylic acid and alcohol react to form the ester and water. The chemical equation for this reaction is:

NCCH₂COOH + HOCH₂CH₂OCH₂CH₃ ⇌ NCCH₂COOCH₂CH₂OCH₂CH₃ + H₂O

To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, typically by removing the water as it is formed. google.com

The esterification reaction requires an acid catalyst to proceed at a practical rate. google.com Commonly used catalysts include strong mineral acids like concentrated sulfuric acid or organic acids such as p-toluenesulfonic acid. google.com The choice and amount of catalyst are critical variables that influence reaction time and yield.

Optimization studies for the synthesis of similar esters, such as ethyl cyanoacetate, provide valuable insights into the key parameters for 2-ethoxyethyl cyanoacetate production. An orthogonal study on ethyl cyanoacetate synthesis highlighted that the most influential factor on the esterification rate is the amount of catalyst, followed by the molar ratio of reactants, reaction temperature, and reaction time. e3s-conferences.org The optimal conditions found in this study, which can be adapted for this compound synthesis, involved using a mixed catalyst of silicotungstic acid and p-toluenesulfonic acid. e3s-conferences.org

Table 1: Optimized Reaction Conditions for Ethyl Cyanoacetate Synthesis This data, derived from the synthesis of a related ester, illustrates key optimization parameters applicable to this compound production.

| Parameter | Optimized Value |

| Molar Ratio (Cyanoacetic Acid : Alcohol) | 1:3.5 |

| Catalyst Amount (% of total reactants) | 1.5% |

| Reaction Temperature | 80 °C |

| Reaction Time | 3.5 hours |

Source: E3S Web of Conferences e3s-conferences.org

Generally, the reaction temperature for cyanoacetic ester synthesis is maintained between 50°C and 100°C, with a preferred range of 60°C to 80°C to ensure a sufficient reaction rate while minimizing the formation of by-products like malonic esters. google.com The molar ratio of the alcohol (2-ethoxyethanol) to cyanoacetic acid is typically kept in excess, often between 1.1 to 1.8 times the molar amount of the acid, to help drive the reaction forward. google.com

A highly effective strategy for driving the esterification equilibrium towards the product side is the continuous removal of water via azeotropic distillation. google.com This technique involves adding an inert solvent, known as an entrainer, which forms a low-boiling azeotrope with water. Toluene is a commonly used entrainer for this purpose. google.comgoogle.com

The process involves heating the reaction mixture (cyanoacetic acid, 2-ethoxyethanol, catalyst, and toluene) to reflux. The vapor, consisting of the entrainer and water, travels to a condenser and is collected in a Dean-Stark apparatus. Upon cooling, the immiscible water separates from the entrainer. The denser water layer is collected and removed, while the lighter entrainer is continuously returned to the reaction flask. google.com This constant removal of a product (water) effectively pulls the reaction to completion, significantly increasing the yield of this compound. The reaction is typically considered complete when water ceases to be collected in the trap. google.com

Alternative Synthetic Pathways and Process Intensification Studies

While direct esterification is the predominant method, alternative routes to cyanoacetic esters exist. One significant alternative is a variation of the Kolbe nitrile synthesis, which involves the reaction of a haloacetate ester with an alkali metal cyanide. wikipedia.org To synthesize this compound via this route, one would start with 2-ethoxyethyl chloroacetate (B1199739) and react it with a cyanide source like sodium cyanide. wikipedia.orgorgsyn.org

Another potential pathway is through transesterification, where an existing cyanoacetate ester, such as methyl or ethyl cyanoacetate, is reacted with 2-ethoxyethanol in the presence of a catalyst. This reaction would displace the methanol (B129727) or ethanol (B145695) to form the desired 2-ethoxyethyl ester.

Process intensification studies aim to develop more sustainable and efficient chemical processes. mdpi.com For esterification reactions, reactive distillation is a key process intensification technology. This approach combines the chemical reaction and the separation of products into a single unit. In the context of this compound synthesis, a reactive distillation column could be used where the esterification occurs in the column, and the water produced is continuously removed, thereby improving conversion and reducing equipment footprint. mdpi.com

Industrial Synthesis and Scale-Up Considerations

On an industrial scale, the synthesis of this compound is typically performed in large batch reactors. The principles of direct, acid-catalyzed esterification with azeotropic water removal remain the same but are adapted for larger volumes. google.com

Key considerations for scale-up include:

Reactor Design: Large, stirred-tank reactors equipped with heating jackets, reflux condensers, and a Dean-Stark apparatus are standard.

Heat Management: The esterification reaction is endothermic, requiring a consistent energy input to maintain reflux temperatures for efficient water removal.

Solvent and Reactant Ratios: Optimizing the molar ratios of reactants and the volume of the azeotropic entrainer is crucial for maximizing throughput and yield while minimizing costs. google.com

Purification: After the reaction is complete, the catalyst is typically neutralized with an alkaline solution. The organic layer containing the crude ester is then separated. Final purification to achieve a high-purity product is generally accomplished through vacuum distillation, which separates the this compound from unreacted starting materials and high-boiling point impurities. google.com Achieving a high reaction yield, often exceeding 90% for related processes, is a primary goal in industrial production to ensure economic viability. google.com

Mechanistic Investigations of 2 Ethoxyethyl Cyanoacetate Reactivity

Nucleophilic Addition Reactions Involving the Nitrile and Ester Moieties

The chemical character of 2-ethoxyethyl cyanoacetate (B8463686) is defined by its three primary reactive centers: the nitrile group, the ester group, and the acidic α-carbon. Both the nitrile and ester functionalities contain electrophilic carbon atoms susceptible to nucleophilic attack.

The nitrile group's carbon-nitrogen triple bond can undergo nucleophilic addition. For instance, in the presence of acid or base, water can act as a nucleophile, leading to the hydrolysis of the nitrile. This reaction proceeds through an imidic acid intermediate which tautomerizes to form a primary amide. Further hydrolysis of the amide yields a carboxylic acid. Another significant nucleophilic addition is the reaction with hydride donors, such as lithium aluminum hydride (LiAlH₄). This reduction process involves two sequential additions of a hydride ion, ultimately converting the nitrile group into a primary amine after an aqueous workup. Organometallic reagents, like Grignard or organolithium reagents, can also add to the nitrile carbon to form an intermediate imine anion, which upon hydrolysis, yields a ketone. wikipedia.orgchemicalbook.com

The ester moiety also undergoes nucleophilic attack, primarily through nucleophilic acyl substitution. Reaction with ammonia, for example, can lead to aminolysis, replacing the 2-ethoxyethyl group to form cyanoacetamide. wikipedia.org This reactivity is a cornerstone for creating various derivatives from the parent ester.

Nucleophilic Substitution Reactions and Reaction Kinetics

A key feature of 2-ethoxyethyl cyanoacetate is the acidity of the methylene (B1212753) (CH₂) group positioned between the electron-withdrawing nitrile and ester groups. This placement significantly increases the acidity of the α-protons, allowing for easy deprotonation by a suitable base to form a resonance-stabilized carbanion, often referred to as a nitrile-stabilized anion or an α-cyano carbanion.

This carbanion is a potent nucleophile and readily participates in nucleophilic substitution reactions, particularly SN2-type alkylations. organic-chemistry.org When treated with alkyl halides, the α-cyano carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond. This alkylation is a fundamental strategy for extending the carbon chain and synthesizing a wide array of substituted α-cyano esters. The kinetics of these SN2 reactions are typically second-order, being first-order in both the carbanion and the alkyl halide. The reaction rate is sensitive to steric hindrance at the electrophilic carbon of the alkylating agent, a characteristic feature of the SN2 mechanism.

Condensation Reactions, including Knoevenagel Condensations

The acidic methylene group of this compound makes it an ideal substrate for condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. wikipedia.org In this reaction, a base (often a weak amine base like piperidine) deprotonates the active methylene group to generate the nucleophilic enolate. researchgate.net This enolate then performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step yields a new carbon-carbon double bond. organicreactions.orgrsc.org

This reaction is exceptionally useful for synthesizing electron-deficient alkenes, such as α-cyanoacrylates. A specific application involves the reaction of this compound with paraformaldehyde (a source of formaldehyde) in the presence of a piperidine (B6355638) catalyst. This condensation first produces an oligomeric product, oligo(ethoxyethyl α-cyanoacrylate), which can then be depolymerized to yield the monomeric ethoxyethyl α-cyanoacrylate, a key component in specialty adhesives. sbq.org.br Various catalysts have been employed to facilitate Knoevenagel condensations, including triphenylphosphine (B44618) and diisopropylethylammonium acetate (B1210297) (DIPEAc), often providing excellent yields under mild conditions. organicreactions.orgthieme-connect.com

| Aldehyde/Ketone Substrate | Cyanoacetate Ester | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| Paraformaldehyde | This compound | Piperidine | Oligo(ethoxyethyl α-cyanoacrylate) | sbq.org.br |

| Various Aromatic Aldehydes | Ethyl cyanoacetate | Diisopropylethylammonium acetate (DIPEAc) | Ethyl α-cyanoacrylates | organicreactions.org |

| Various Aromatic and Aliphatic Aldehydes | Ethyl cyanoacetate | Triphenylphosphine | (E)-α-Cyanoacrylates | thieme-connect.com |

| Triethyl orthoformate | Ethyl cyanoacetate | (Implied base/heat) | Precursor for Allopurinol synthesis | tcichemicals.com |

| 3,4,5-Trimethoxybenzaldehyde | Ethyl cyanoacetate | (Implied base) | Precursor for Trimethoprim synthesis | tcichemicals.com |

Role as a Cyanide Donor in Organic Transformations

Beyond its role as a building block, this compound and related compounds can function as safe and convenient sources of cyanide in certain organic reactions. wikipedia.orgresearchgate.net This avoids the use of more hazardous reagents like hydrogen cyanide gas or alkali metal cyanides.

One notable example is in conjugate hydrocyanation reactions. Ethyl cyanoacetate has been successfully used as an organic cyanide source for the 1,4-addition to chalcone (B49325) derivatives. This transition-metal-free method provides β-cyano carbonyl compounds under mild, open-air conditions, demonstrating a practical application of the cyanoacetate as a cyanide transfer agent. researchgate.net

The cyano group can also be viewed as a temporary activating group that is ultimately removed. While not a direct donation of a cyanide ion to a substrate, the Krapcho dealkoxycarbonylation reaction is a related process. In this reaction, heating an α-cyano ester in a polar aprotic solvent like DMSO with salts such as sodium chloride and water results in the removal of the ester group to yield a nitrile. organicreactions.orglabproinc.com Conversely, under different conditions, such as with samarium(II) iodide, a reductive decyanation can occur, cleaving the C-CN bond and leaving the ester intact. thieme-connect.com These transformations highlight the synthetic utility derived from the eventual cleavage of bonds adjacent to the cyano group, underscoring its role as a versatile functional handle.

Influence of the Ethoxyethyl Moiety on Reaction Pathways and Selectivity

The 2-ethoxyethyl group [(–CH₂CH₂OCH₂CH₃)] distinguishes this molecule from simpler analogs like ethyl or methyl cyanoacetate, imparting specific properties that influence its reactivity and utility.

Steric and Solubility Effects: The ethoxyethyl group is larger and more flexible than a simple alkyl chain. This can introduce steric hindrance that may influence the kinetics of reactions at the ester carbonyl or the nearby active methylene. Its chemical structure, containing both ether and ester functionalities, gives it a different polarity and solubility profile, making it a suitable reactant or solvent under specific conditions where simpler esters may be less effective.

Coordinating Properties: The presence of the ether oxygen atom within the ethoxyethyl moiety provides a potential coordination site for metal ions. This ability to form stable complexes can be leveraged in the synthesis of organometallic compounds and may influence the pathway of metal-catalyzed reactions by chelating to the catalyst, thereby affecting its activity and selectivity.

Influence on Product Properties: The ethoxyethyl group directly impacts the physical characteristics of downstream products. For example, adhesives formulated from ethoxyethyl α-cyanoacrylate (derived from this compound) exhibit significantly improved toughness compared to those made from conventional ethyl α-cyanoacrylate. sbq.org.br This demonstrates that the structural features of the ester group are retained in the final polymer, allowing for the fine-tuning of material properties.

Synthesis and Characterization of Advanced Derivatives and Analogues

Derivatives of 2-Ethoxyethyl Cyanoacetate (B8463686)

The direct synthesis of ethoxyethyl α-cyanoacrylate monomer is challenging due to its high reactivity and tendency to polymerize. scispace.com Therefore, a two-step process is employed, which involves the formation of a stable oligomer followed by its depolymerization to yield the pure monomer. scispace.com

The initial step in producing the monomer is the synthesis of oligo(ethoxyethyl α-cyanoacrylate) via a Knoevenagel condensation reaction between 2-ethoxyethyl cyanoacetate and paraformaldehyde. scispace.com This reaction is typically catalyzed by a base. The mechanism involves the nucleophilic attack of the carbanion, generated from the deprotonation of the α-carbon in this compound, on the electrophilic carbon of formaldehyde (B43269). scispace.com This is followed by a series of condensation steps that release water and form the oligomeric chain. scispace.com

The choice of solvent plays a significant role in the molecular weight of the resulting oligomer. Solvents with lower polarity, such as benzene, have been found to produce oligomers with higher molecular weights. scispace.com The reaction progression follows a complex mechanism that includes monomer activations, anionic reactions, and chain scissions. scispace.com

Table 1: Knoevenagel Condensation for Oligomer Synthesis

| Reactants | Catalyst | Product | Key Finding |

|---|

The stable oligomer serves as a precursor to the highly reactive ethoxyethyl α-cyanoacrylate monomer. The monomer is generated through a thermal depolymerization, or "cracking," process. This is conducted at elevated temperatures (starting around 165°C) under a high vacuum and in an acidic atmosphere to inhibit immediate repolymerization of the monomer. scispace.com

During this process, the oligomer undergoes an "unzipping" depolymerization, releasing monomer units which are then distilled and collected as a clear, light-yellow liquid. scispace.commdpi.com To ensure the stability of the collected monomer, inhibitors such as p-toluenesulfonic acid and hydroquinone (B1673460) are added, along with a drying agent like phosphorus pentoxide, before a final redistillation under vacuum. scispace.com This thermal cracking method is a common industrial approach for producing various cyanoacrylate monomers. nih.gov

Table 2: Depolymerization Process for Monomer Generation

| Precursor | Method | Conditions | Product |

|---|

The Knoevenagel condensation is a versatile reaction for creating a wide range of substituted 2-cyanoacrylates by reacting this compound with various aldehydes and ketones. google.comorganic-chemistry.org This reaction allows for the introduction of diverse functional groups onto the acrylate (B77674) backbone, leading to compounds with specific chemical and physical properties.

For example, new 2-ethoxyethyl 2-cyano-3-(substituted)acrylates with potential herbicidal activity have been synthesized. researchgate.net These syntheses involve reacting this compound with other complex molecules to create structures like 2-ethoxyethyl 2-cyano-3-(substituted)anilino-3-methylthio acrylates and 2-ethoxyethyl 2-cyano-3-(substituted)phenylureidoacrylates. researchgate.net The general principle involves the condensation of the active methylene (B1212753) group of the cyanoacetate with a carbonyl group or a related electrophile. google.comchemicalbook.com

Table 3: Examples of Knoevenagel Condensation for Substituted Cyanoacrylates

| Cyanoacetate Ester | Carbonyl Compound / Electrophile | Catalyst (Typical) | Product Type |

|---|---|---|---|

| This compound | Substituted anilino methylthio ketone | Base | 2-Ethoxyethyl 2-cyano-3-(substituted)anilino-3-methylthio acrylate researchgate.net |

| Ethyl cyanoacetate | Various aromatic aldehydes | Piperidine (B6355638), Triphenylphosphine (B44618) | Ethyl (E)-2-cyano-3-(aryl)acrylates organic-chemistry.orgresearchgate.net |

The synthesis of ethoxyethyl 2-cyano-3,3-dimethylthioacrylate involves the reaction of this compound with carbon disulfide in the presence of a base, followed by alkylation with methyl iodide. This creates a ketene (B1206846) dithioacetal structure. This intermediate is a valuable building block itself.

These 2-cyano-3,3-bis(methylthio)acrylates can then undergo nucleophilic substitution reactions. For instance, reacting them with various aromatic amines or aminopyridines allows for the selective replacement of one of the methylthio groups, leading to the formation of 3-methylthio-3-arylamino-2-cyanoacrylates. researchgate.net This method has been utilized to prepare a series of 2-ethoxyethyl 2-cyano-3-(substituted)anilino-3-methylthio acrylates. researchgate.net The reaction is often facilitated by mild conditions and can be accelerated using techniques like microwave irradiation. researchgate.net

Synthesis of Ethoxyethyl α-Cyanoacrylate

Comparative Analysis with Other Cyanoacetate Esters

This compound and its primary derivative, ethoxyethyl α-cyanoacrylate, exhibit distinct properties when compared to more common short-chain alkyl cyanoacetates like methyl, ethyl, and isobutyl esters. The key difference arises from the presence of the flexible ether linkage in the ethoxyethyl side chain. nih.gov

This structural feature significantly impacts the properties of the resulting poly(cyanoacrylate). Poly(ethoxyethyl cyanoacrylate) has much lower softening and glass transition temperatures compared to polymers derived from methyl, ethyl, or isobutyl cyanoacrylates. nih.gov This results in a softer, more flexible polymer. nih.gov

Furthermore, the ether linkage influences the chemical stability of the polymer. Poly(ethoxyethyl cyanoacrylate) undergoes hydrolysis more rapidly than poly(ethyl cyanoacrylate) and poly(isobutyl cyanoacrylate). nih.gov The reactivity of the parent ester in condensation reactions is generally similar to other alkyl cyanoacetates like ethyl cyanoacetate, as the reaction primarily depends on the acidity of the α-carbon protons, which is comparable across these esters. wikipedia.org However, the physical properties of the final products, as noted, can be substantially different.

Table 4: Comparison of Polymers Derived from Different Cyanoacrylate Esters

| Property | Poly(ethoxyethyl cyanoacrylate) | Poly(ethyl cyanoacrylate) | Poly(isobutyl cyanoacrylate) |

|---|---|---|---|

| Softness/Flexibility | Soft and flexible nih.gov | Harder scispace.com | Harder nih.gov |

| Glass Transition Temp. | Much lower nih.gov | Higher nih.gov | Higher nih.gov |

Ethyl Cyanoacetate and Methyl Cyanoacetate

Ethyl Cyanoacetate

Ethyl cyanoacetate stands as a prominent and extensively utilized reagent in organic synthesis. wikipedia.org It is a colorless liquid with a pleasant, fruity odor. wikipedia.orgatamanchemicals.com The synthesis of ethyl cyanoacetate can be achieved through several established methods, primarily involving the esterification of cyanoacetic acid or the cyanation of an ethyl haloacetate.

One common industrial method is the Fischer esterification of cyanoacetic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orgprepchem.com This reaction is typically performed under reflux conditions to drive the equilibrium towards the product. prepchem.com Another prevalent route is the Kolbe nitrile synthesis , which involves the reaction of ethyl chloroacetate (B1199739) with sodium or potassium cyanide. wikipedia.orgorgsyn.org The reaction of sodium cyanoacetate with ethyl bromide, often facilitated by a phase transfer catalyst, also yields ethyl cyanoacetate. wikipedia.org

A study on the optimal synthesis of ethyl cyanoacetate by esterification of cyanoacetic acid and absolute ethanol investigated the influence of various factors, including the amount of catalyst, the molar ratio of reactants, reaction time, and temperature. e3s-conferences.org Using a mixed catalyst of silicotungstic acid and p-toluene sulfonic acid, the optimal conditions were determined to be a molar ratio of cyanoacetic acid to absolute ethanol of 1:3.5, a reaction time of 3.5 hours, a reaction temperature of 80°C, and a catalyst amount of 1.5%. e3s-conferences.org

The reactivity of ethyl cyanoacetate is characterized by its three reactive centers: the nitrile group, the ester group, and the acidic methylene group situated between them. wikipedia.orgatamanchemicals.com This trifunctional nature makes it a valuable building block for a wide array of complex molecules and heterocycles. wikipedia.org The acidic methylene protons can be readily removed by a base, allowing the molecule to participate in condensation reactions such as the Knoevenagel condensation and Michael addition. wikipedia.orgatamanchemicals.com

Methyl Cyanoacetate

Methyl cyanoacetate, a colorless to pale yellow liquid, is another crucial intermediate in the chemical and pharmaceutical industries. guidechem.com Its synthesis can be accomplished through methods analogous to those used for its ethyl counterpart. The two primary routes are the esterification of cyanoacetic acid with methanol (B129727) and the nucleophilic substitution of methyl chloroacetate with a cyanide salt. guidechem.com

A comparison of these two methods revealed that the reaction between cyanoacetic acid and methanol generally provides a higher yield (around 89.3%) and is considered a safer process than the reaction of methyl chloroacetate with highly toxic sodium cyanide, which yields about 78.6%. guidechem.com The esterification is typically catalyzed by an acid and involves heating the reactants to reflux for several hours. guidechem.com

Like ethyl cyanoacetate, methyl cyanoacetate is a versatile reagent. It is utilized in the synthesis of pharmaceuticals, adhesives, and other specialty chemicals. guidechem.comchemicalbook.com For instance, it serves as a precursor in the production of α-cyanoacrylates, malononitrile, and various dyes. chemicalbook.com It also participates in Knoevenagel condensations with aromatic aldehydes, catalyzed by calcite or fluorite, to produce the corresponding arylidenemalononitriles and (E)-α-cyanocinnamic esters. chemicalbook.com

| Compound | Synthesis Method | Reactants | Key Features |

|---|---|---|---|

| Ethyl Cyanoacetate | Fischer Esterification | Cyanoacetic acid, Ethanol | Requires a strong acid catalyst (e.g., H₂SO₄) and reflux conditions. wikipedia.orgprepchem.com |

| Kolbe Nitrile Synthesis | Ethyl chloroacetate, Sodium/Potassium cyanide | A common method for introducing the cyanide group. wikipedia.orgorgsyn.org | |

| Transesterification | Methyl cyanoacetate, Ethanol | Can be catalyzed by hydrotalcite. google.com | |

| Methyl Cyanoacetate | Esterification | Cyanoacetic acid, Methanol | Generally higher yield and safer than the cyanation route. guidechem.com |

| Cyanation | Methyl chloroacetate, Sodium cyanide | Involves the use of highly toxic cyanide salts. guidechem.com |

2-Ethylhexyl Cyanoacetate and its Synthetic Utility

2-Ethylhexyl cyanoacetate is a branched-chain ester that has gained importance as a versatile intermediate in organic synthesis. It is a colorless to light yellow liquid synthesized via the esterification of cyanoacetic acid with 2-ethylhexanol. This reaction is often catalyzed by an acid like p-toluenesulfonic acid under reflux, with a typical yield of around 92% based on cyanoacetic acid. google.com

The synthetic utility of 2-ethylhexyl cyanoacetate is significant, particularly in the production of UV absorbers and other specialty chemicals. The presence of the bulky, oil-like 2-ethylhexyl group can impart desirable properties such as increased solubility in nonpolar media and water resistance to the final products.

A primary application of 2-ethylhexyl cyanoacetate is in the Knoevenagel condensation reaction. This reaction is a fundamental carbon-carbon bond-forming process. For example, the condensation of 2-ethylhexyl cyanoacetate with benzophenone (B1666685) is a key step in the synthesis of certain UV filters. google.com The reaction conditions for these condensations often require elevated temperatures (80–100°C) and the use of catalysts like piperidine or ammonium (B1175870) acetate (B1210297) to overcome the steric hindrance presented by the bulky 2-ethylhexyl group. google.com

Beyond its role in UV filter synthesis, 2-ethylhexyl cyanoacetate is a valuable building block for a variety of other molecules, including plasticizers, coatings, adhesives, pharmaceuticals, and agrochemicals. Its ability to undergo nucleophilic substitution and condensation reactions allows for the construction of diverse chemical architectures, including various heterocyclic compounds.

Structure-Reactivity Relationships within the Cyanoacetate Family

The reactivity of cyanoacetate esters is intrinsically linked to their molecular structure, particularly the nature of the ester group. The core reactivity of the cyanoacetate moiety is dominated by the acidic methylene group, which is activated by the electron-withdrawing effects of both the adjacent nitrile (-C≡N) and carbonyl (-C=O) groups. wikipedia.org This dual activation makes the methylene protons significantly acidic and easily abstracted by a base, generating a stabilized carbanion that can act as a potent nucleophile in various reactions.

The primary difference in reactivity among methyl, ethyl, and 2-ethylhexyl cyanoacetate stems from the steric bulk of the alcohol-derived portion of the ester.

Methyl and Ethyl Cyanoacetate: These smaller, unbranched esters exhibit similar reactivity profiles. The steric hindrance around the carbonyl group is minimal, allowing for relatively easy access by nucleophiles. This makes them highly effective in a wide range of condensation reactions.

2-Ethylhexyl Cyanoacetate: The bulky, branched 2-ethylhexyl group introduces significant steric hindrance around the ester functionality. This steric bulk can influence the rate of reactions involving nucleophilic attack at the carbonyl carbon. For instance, in Knoevenagel condensations, more forcing conditions, such as higher temperatures, may be required to achieve reasonable reaction rates compared to reactions with methyl or ethyl cyanoacetate. However, this steric hindrance does not significantly impact the acidity of the α-methylene protons, which remains the primary driver of their utility in forming new carbon-carbon bonds.

In essence, while the fundamental reactivity of the cyanoacetate core remains consistent across these derivatives, the steric properties of the ester group can be strategically chosen to modulate reaction kinetics and to impart specific physical properties, such as solubility and hydrophobicity, to the resulting products.

| Compound | Ester Group | Steric Hindrance | Impact on Reactivity |

|---|---|---|---|

| Methyl Cyanoacetate | Methyl (-CH₃) | Low | High reactivity in condensation reactions. |

| Ethyl Cyanoacetate | Ethyl (-CH₂CH₃) | Low | Similar reactivity to methyl cyanoacetate. wikipedia.org |

| 2-Ethylhexyl Cyanoacetate | 2-Ethylhexyl (-CH₂(CH(CH₂CH₃)CH₂CH₂CH₂CH₃)) | High | May require more forcing reaction conditions (e.g., higher temperatures) for condensation reactions due to steric effects. |

Applications of 2 Ethoxyethyl Cyanoacetate in Complex Molecule Synthesis

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The structure of 2-ethoxyethyl cyanoacetate (B8463686) makes it a suitable precursor for various pharmaceutical intermediates. The cyanoacetate moiety is a well-established synthon in medicinal chemistry, and the 2-ethoxyethyl ester group can influence properties such as solubility and reactivity, offering an alternative to more common esters like ethyl or methyl cyanoacetate.

Cyanoacetate esters are historically significant in the synthesis of certain anticonvulsant drugs. A prominent example is the synthesis of Valproic Acid (2-propylpentanoic acid). The traditional synthesis involves the dialkylation of a cyanoacetate ester. In this process, the active methylene (B1212753) group of the cyanoacetate is deprotonated by a strong base, such as sodium ethoxide, to form a carbanion. This nucleophile then undergoes successive alkylation reactions with an alkyl halide (e.g., propyl bromide). The resulting dialkylated intermediate is then subjected to hydrolysis and decarboxylation to yield the final valproic acid.

While this pathway is well-established for ethyl cyanoacetate, specific documentation detailing the use of 2-ethoxyethyl cyanoacetate for the synthesis of Valproic Acid is not prominent in the literature. However, the fundamental reactivity of the cyanoacetate functional group remains the same, suggesting that this compound could potentially be used in analogous synthetic routes.

Cyanoacetate esters are also key starting materials in the synthesis of purine (B94841) analogs used in medicine, such as Allopurinol, a drug for treating gout and hyperuricemia. The synthesis of Allopurinol typically begins with the condensation of ethyl cyanoacetate with triethyl orthoformate to form ethyl ethoxymethylenecyanoacetate. This intermediate is then cyclized with hydrazine (B178648) to form a pyrazole (B372694) derivative. The final ring closure to create the pyrazolo[3,4-d]pyrimidine core of Allopurinol is achieved by heating the pyrazole intermediate with formamide.

This synthetic strategy highlights the importance of cyanoacetate esters in constructing the heterocyclic systems of APIs. Although the common literature examples specify ethyl or methyl cyanoacetate, the chemical principles are directly applicable to this compound, positioning it as a plausible, albeit less documented, starting material for Allopurinol and related structures.

The application of this compound has been documented in the synthesis of complex molecules used in formulations that may also contain anti-inflammatory agents. For instance, it serves as a key reactant in the preparation of specific merocyanine (B1260669) derivatives. These compounds are developed for use in cosmetic or dermatological compositions, which can be formulated with a wide range of active agents, including anti-inflammatories. epo.org

In a documented synthesis, this compound is reacted with an alkylated 3-aminocyclohexenone derivative in the presence of an organic base to produce a complex merocyanine molecule. epo.org This reaction demonstrates the utility of this compound in building substituted, conjugated systems that are of interest in dermatological science.

The utility of this compound extends to the synthesis of various other compounds with potential therapeutic or protective applications. Its role as a precursor is evident in the preparation of specialized merocyanine derivatives used as UV-screening agents in cosmetic and dermatological products. googleapis.com These compounds are designed to protect skin from the harmful effects of solar radiation.

The synthesis involves condensing a heterocyclic amine, such as piperidine (B6355638), with 1,1,3,3-tetramethoxypropane, followed by a reaction with this compound in the presence of a base. googleapis.comepo.org This process yields complex merocyanine structures that are integral to the final protective formulations. The table below outlines a representative synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Base/Solvent System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Piperidine | 1,1,3,3-Tetramethoxypropane | This compound | Organic Base / Solvent | Merocyanine Product (104) | 91% | epo.org |

Heterocyclic Chemistry and Ring System Construction

The chemical properties of this compound make it an excellent substrate for the construction of heterocyclic rings, which are core structures in a vast number of pharmaceuticals. The active methylene group, positioned between the electron-withdrawing nitrile and ester groups, can readily participate in condensation reactions with various binucleophilic reagents.

Cyanoacetate esters are fundamental building blocks for synthesizing the pyrimidine (B1678525) ring, a privileged scaffold in medicinal chemistry found in numerous drugs. The general synthetic approach involves the condensation of the cyanoacetate ester with a compound containing an amidine functionality, such as guanidine (B92328) or urea.

In this reaction, the amidine condenses with the ester and the active methylene group of the cyanoacetate, leading to the formation of a substituted aminopyrimidine. For example, related esters like methyl cyanoacetate are used to prepare 2-amino-4,6-dimethoxypyrimidine, which is an important intermediate for sulfonylurea herbicides and various pharmaceuticals. tdchem.com This established reactivity indicates that this compound is also a suitable precursor for a wide range of substituted pyrimidines, even if specific examples are less frequently cited than its methyl or ethyl counterparts.

Synthesis of Pyrazole Derivatives

This compound serves as a versatile precursor in the synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant applications in pharmaceuticals. The reactivity of this compound is analogous to that of other cyanoacetate esters, such as ethyl cyanoacetate, which are widely used in pyrazole synthesis. wikipedia.org The core of this synthesis involves the reaction of the cyanoacetate ester with a hydrazine derivative.

The key structural feature of this compound that facilitates this reaction is the acidic methylene group (—CH₂—) positioned between the nitrile (—CN) and the ester carbonyl (C=O) groups. wikipedia.org This positioning makes the methylene protons susceptible to deprotonation by a base, forming a reactive nucleophilic carbanion.

A general synthetic route involves a Knoevenagel condensation of the this compound with an aldehyde or ketone, followed by cyclization of the resulting intermediate with hydrazine. wikipedia.org Alternatively, a direct condensation-cyclization reaction can occur between this compound and hydrazine or a substituted hydrazine. For example, the reaction with hydrazine hydrate (B1144303) would lead to the formation of a 3-amino-1H-pyrazol-5(4H)-one derivative, where the amino group arises from the nitrile and the pyrazolone (B3327878) core is formed through cyclization.

The synthesis of Allopurinol, a drug used to treat gout, provides a well-documented example of pyrazole synthesis starting from the related ethyl cyanoacetate. This process begins with a Knoevenagel condensation with triethyl orthoformate, and the resulting product is then cyclized with hydrazine to form a substituted pyrazole. wikipedia.org A similar pathway can be envisaged for this compound.

| Reactant 1 | Reactant 2 | Key Reaction Type | Product Class |

| This compound | Hydrazine hydrate | Condensation/Cyclization | 3-Aminopyrazol-5-one derivatives |

| This compound | Substituted hydrazines | Condensation/Cyclization | Substituted pyrazole derivatives |

| Knoevenagel adduct of this compound | Hydrazine hydrate | Cyclization | Substituted pyrazole derivatives |

Formation of Azoles, Azines, and Azoloazines

The utility of this compound extends to the synthesis of a broader range of nitrogen-containing heterocycles, including various azoles, azines, and their fused systems, azoloazines. Its role is primarily as a synthon, providing a three-carbon fragment with versatile reactive sites (nitrile, ester, and active methylene group). researchgate.net

The synthesis of these diverse heterocyclic systems often leverages the reactivity of cyanoacetamide derivatives, which can be readily prepared from this compound by reaction with amines. tubitak.gov.tr These cyanoacetamide derivatives are highly reactive intermediates. The carbonyl and cyano functions are suitably positioned for reactions with bidentate reagents, leading to the formation of a variety of heterocyclic compounds. tubitak.gov.trresearchgate.net

For instance, cyanoacetamide derivatives can undergo cyclocondensation with various reagents to form:

Azoles: Thiazole or oxazole (B20620) derivatives can be synthesized by reacting the corresponding cyanothioacetamide or cyanoacetamide with α-haloketones.

Azines: Pyrimidine or pyridine (B92270) derivatives can be formed through reactions with reagents like carbon disulfide or through multicomponent reactions. researchgate.net For example, the cyclocondensation of an N-benzyl-2-cyanoacetamide with carbon disulfide can lead to a thiazinone derivative. researchgate.net

The synthesis of these compounds is of significant interest due to their potential biological activities. researchgate.netresearchgate.net

Utility of Cyanoacetic Acid Hydrazide Analogues in Heterocyclic Synthesis

Cyanoacetic acid hydrazide is a highly valuable and versatile intermediate for the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.netarkat-usa.org This key reagent is prepared by the reaction of a cyanoacetate ester with hydrazine hydrate. researchgate.netijarsct.co.inumich.edu Specifically, the this compound analogue, 2-ethoxyethyl cyanoacetohydrazide, can be synthesized by the careful addition of hydrazine hydrate to this compound, typically in an ethanol (B145695) solvent at a controlled temperature. researchgate.netijarsct.co.in

This hydrazide analogue is a multifunctional molecule, containing several reactive sites: a cyano group, an active methylene group, a carbonyl group, and a hydrazide moiety. ijarsct.co.in This rich functionality allows it to act as a precursor for numerous heterocyclic systems, including:

1,3,4-Oxadiazoles: Condensation of the cyanoacetohydrazide with an aldehyde yields a hydrazone, which can then undergo oxidative cyclization to form a 2,5-disubstituted-1,3,4-oxadiazole. ijarsct.co.in

1,2,4-Triazoles: Treatment of the hydrazide with tert-butoxycarbonylhydrazone esters can lead to the formation of 1,2,4-triazole (B32235) derivatives. ijarsct.co.in

Pyrazoles and Pyridazines: The hydrazide can react with various electrophiles and dinucleophiles to construct these six-membered rings and their fused derivatives. researchgate.netresearchgate.net

Thiadiazoles: Reaction with isothiocyanates can yield thiadiazole derivatives. ijarsct.co.in

The β-functional nitrile moiety within the cyanoacetic acid hydrazide structure is a key unit for addition followed by cyclization, providing routes to heterocyclic compounds of different ring sizes with one or more heteroatoms. researchgate.netarkat-usa.org

Materials Science and Polymer Chemistry

Development of Cyanoacrylate-Based Adhesives (e.g., Tissue Adhesives)

This compound is a precursor for the synthesis of 2-ethoxyethyl 2-cyanoacrylate, a monomer used in the formulation of specialized adhesives, particularly for medical applications as tissue adhesives. lookchem.comnih.gov Cyanoacrylate adhesives, commonly known as "super glues," are prized for their rapid polymerization and strong bonding capabilities. lookchem.compcbiochemres.com

The general synthesis of cyanoacrylate monomers from cyanoacetate esters involves a Knoevenagel condensation reaction with formaldehyde (B43269). pcbiochemres.comnih.govresearchgate.net This reaction converts the cyanoacetate ester into the corresponding α-cyanoacrylate monomer. While traditional cyanoacrylate adhesives (like those based on methyl or ethyl esters) are often brittle, formulations based on alkoxyethyl cyanoacrylates have been developed to improve flexibility and reduce tissue toxicity, making them more suitable for surgical applications. nih.govafinitica.com

The incorporation of an ether linkage (—O—) in the alkoxyethyl side chain of the monomer, as in 2-ethoxyethyl 2-cyanoacrylate, is a key design feature. This linkage enhances the flexibility of the resulting polymer, which is a significant advantage for use on dynamic biological tissues. nih.govafinitica.com Furthermore, longer alkyl side-chains in cyanoacrylate monomers have been associated with decreased levels of toxicity. researchgate.net

Formulation studies on alkoxyethyl cyanoacrylates have focused on synthesizing and characterizing a series of monomers with varying side-chain lengths to optimize their physical, mechanical, and biological properties for use as tissue adhesives. nih.govafinitica.com The synthesis involves a two-step process. First, a cyanoacetate ester is synthesized by the condensation of cyanoacetic acid with the corresponding ethylene (B1197577) glycol alkyl ether. nih.govresearchgate.netafinitica.com For this compound, this would involve reacting cyanoacetic acid with 2-ethoxyethanol (B86334).

The second step is the Knoevenagel reaction of the resulting cyanoacetate ester with formaldehyde (often from paraformaldehyde) in the presence of a base catalyst like piperidine. nih.govresearchgate.net This forms an intermediate oligomer, which is then subjected to thermal depolymerization via distillation under vacuum to yield the pure cyanoacrylate monomer. nih.govafinitica.com

Studies have shown that increasing the side-chain length of the alkoxyethyl group has predictable effects on the properties of the resulting polymer adhesive:

Adhesive Strength: Generally decreases with increasing side-chain length, though it remains within a useful range for medical applications. afinitica.com

Elasticity: Increases with longer side chains, resulting in a more flexible polymer. nih.govafinitica.com

Toxicity: Monomers with longer side chains tend to exhibit lower cytotoxicity. nih.govresearchgate.net

These formulation studies aim to strike a balance between adhesive strength, flexibility, and biocompatibility. For example, polymerized hexoxyethyl cyanoacrylate was found to be more elastic than the commercially available 2-octyl cyanoacrylate without compromising biocompatibility. nih.gov

| Property | Effect of Increasing Alkoxyethyl Side-Chain Length | Reference |

| Adhesive Strength | Decreases | afinitica.com |

| Elasticity (Flexibility) | Increases | nih.govafinitica.com |

| Formaldehyde Release Rate | Decreases | nih.gov |

| In Vitro Cytotoxicity | Decreases | nih.govresearchgate.net |

The remarkable adhesive properties of 2-ethoxyethyl 2-cyanoacrylate and other cyanoacrylates stem from their rapid anionic polymerization mechanism. pcbiochemres.com This polymerization is initiated by weak bases, with ambient moisture (hydroxyl ions from water) being the most common initiator. pcbiochemres.comaronalpha.net

The polymerization process can be described in three main steps:

Initiation: A nucleophile, such as a hydroxyl ion (OH⁻) from water, attacks the electron-deficient β-carbon of the cyanoacrylate monomer's double bond. This addition forms a carbanion. pcbiochemres.com

Propagation: The newly formed carbanion acts as a nucleophile and attacks another monomer molecule. This process repeats, rapidly forming long polymer chains. pcbiochemres.com

Termination: The chain growth is terminated by reaction with an acidic species or water, which quenches the propagating carbanion. pcbiochemres.com

This polymerization is highly exothermic, meaning it releases a significant amount of heat, which contributes to the rapid curing of the adhesive. pcbiochemres.com

The curing properties of cyanoacrylate adhesives are defined by several factors:

Fixture Time: This is the time required for the adhesive to develop sufficient strength to hold the bonded parts together, which is typically very short, ranging from 5 to 90 seconds. aronalpha.net

Full Cure Time: This is the time needed for the adhesive to reach its maximum bond strength. For cyanoacrylates, this can take between 8 and 24 hours. aronalpha.net

Influence of Substrate and Moisture: The curing speed is highly dependent on the type of material being bonded and the amount of moisture present on the surface and in the atmosphere. pcbiochemres.comaronalpha.net

The flexibility of polymers derived from alkoxyethyl cyanoacrylates is attributed to the etheric oxygen in the side chain, which facilitates chain rotation and consequently enhances polymer flexibility. afinitica.com This improved elasticity is a critical property for tissue adhesives, allowing them to accommodate the natural movement of tissues without failing. nih.gov

Role in Coatings and Ink Formulations

This compound serves as a versatile, though often indirect, component in the formulation of specialized coatings and inks, primarily through its role as a precursor to α-cyanoacrylate monomers. The primary application in this context is the synthesis of polymers that can act as binders or film-forming agents.

The Knoevenagel condensation of this compound with formaldehyde produces 2-ethoxyethyl α-cyanoacrylate. This monomer is known for its ability to undergo rapid anionic polymerization in the presence of moisture or other weak nucleophiles. This reaction results in the formation of poly(2-ethoxyethyl cyanoacrylate), a polymer that can form strong, durable films. This characteristic is leveraged in certain specialty adhesive and coating applications where rapid curing and strong adhesion are required.

While not a conventional solvent for bulk coatings and inks, this compound can also function as a reactive solvent or a stabilizer in specific formulations. lookchem.com Its ester and nitrile functionalities allow it to solubilize various resins and additives, while its reactivity means it can be incorporated into the final cured polymer network, reducing volatile organic compound (VOC) content.

Agrochemical Synthesis and Herbicide Development

The chemical reactivity of this compound makes it a valuable building block in the synthesis of complex agrochemicals, particularly herbicides. Its activated methylene group, situated between the ester and nitrile groups, is readily functionalized, allowing for the construction of diverse molecular scaffolds designed to interact with specific biological targets in weeds.

Synthesis of Photosystem II Inhibitors

A significant application of this compound in the agrochemical sector is in the creation of herbicides that target Photosystem II (PSII) in plants. PSII is a critical protein complex within the chloroplasts responsible for the light-dependent reactions of photosynthesis. ucanr.edu Herbicides that inhibit PSII block the electron transport chain, leading to a cascade of events that cause oxidative stress and rapid cell death, rather than simple starvation. ucanr.eduumn.edulsuagcenter.com

2-Cyanoacrylates derived from precursors like this compound are a well-studied class of PSII inhibitors. cambridge.org The synthesis involves modifying the core structure to create molecules that can bind to the D1 protein of the PSII complex, displacing plastoquinone (B1678516) and halting electron flow. cambridge.orgnih.gov Research has focused on synthesizing various 2-ethoxyethyl 2-cyano-3-(substituted)acrylates, where different functional groups are added to optimize binding affinity to the target site and, consequently, herbicidal efficacy. The activity of these compounds is highly sensitive to minor structural changes, making them useful for probing the topography of the receptor site on the D1 protein. cambridge.org

Design and Activity of Substituted Pyridinemethylaminoacrylates

Building on the principles of PSII inhibition, researchers have specifically designed and synthesized novel series of 2-cyano-3-substituted-pyridinemethylaminoacrylates as potent herbicides. nih.govacs.org These compounds are synthesized to explore the structure-activity relationship (SAR) by introducing various substituents onto the pyridine ring and the acrylate (B77674) backbone. nih.gov

Studies have shown that these derivatives act as effective inhibitors of PSII electron transport. The research indicates that having a substituted pyridine ring can lead to higher herbicidal activities compared to analogous compounds containing a simple phenyl ring. nih.govacs.org The effectiveness of these herbicides is highly dependent on the nature and position of the substituents. For instance, a suitable substituent at the 2-position of the pyridine ring and an appropriate group at the 3-position of the acrylate structure are crucial for achieving high herbicidal activity. nih.gov Some of these synthesized compounds have demonstrated excellent herbicidal effects against various weeds, even at low application rates. acs.org

The table below summarizes the herbicidal activity of selected (Z)-2-cyano-3-alkyl-3-(substituted-pyridinemethaneamino)acrylates against Brassica napus (rape), a common broadleaf weed.

| Compound | R¹ Substituent | R² Substituent | Inhibition (%) at 150 g/ha |

|---|---|---|---|

| 7a | 2-Cl | C₂H₅ | 95 |

| 7b | 2-Cl | n-C₃H₇ | 90 |

| 7c | 2-Cl | n-C₄H₉ | 85 |

| 7d | 2-CF₃ | C₂H₅ | 90 |

| 7e | 2,6-di-Cl | C₂H₅ | 100 |

| 7f | 2,6-di-Cl | n-C₃H₇ | 100 |

Data sourced from the Journal of Agricultural and Food Chemistry. acs.org

Computational and Theoretical Chemistry Studies of 2 Ethoxyethyl Cyanoacetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-ethoxyethyl cyanoacetate (B8463686), DFT calculations would provide significant insights into its geometry, conformational preferences, and electronic properties.

The structural flexibility of 2-ethoxyethyl cyanoacetate arises from the rotational freedom around several single bonds, including the C-C and C-O bonds of the ethoxyethyl group and the ester moiety. Computational studies on similar flexible molecules, like methyl cyanoacetate, have revealed the existence of multiple stable conformers. For methyl cyanoacetate, two primary conformers, syn and gauche, have been identified through a combination of matrix-isolation infrared spectroscopy and theoretical calculations. The syn conformer, where the C–C–C=O dihedral angle is 0°, is predicted to be the most stable form in the gas phase, with the gauche form being only slightly less stable.

For this compound, a similar conformational landscape would be expected, albeit with greater complexity due to the additional ethoxy group. Geometry optimization using DFT, likely with a functional such as B3LYP and a basis set like 6-311++G(d,p), would be employed to locate the minimum energy structures on the potential energy surface. The analysis would likely reveal that the lowest energy conformers are stabilized by a combination of steric and electronic effects, with specific orientations of the ethoxyethyl and cyanoacetate groups being preferred.

Table 1: Predicted Stable Conformers of this compound (Hypothetical Data) This table is illustrative and based on typical findings for similar molecules, not on published data for this compound.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Extended-Syn | O-C-C-O ~180°, C-C-C=O ~0° | 0.00 | 45 |

| Gauche1-Syn | O-C-C-O ~60°, C-C-C=O ~0° | 1.5 | 25 |

| Gauche2-Syn | O-C-C-O ~-60°, C-C-C=O ~0° | 1.5 | 25 |

| Extended-Gauche | O-C-C-O ~180°, C-C-C=O ~120° | 3.0 | 5 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

For cyanoacetate derivatives, the HOMO is typically localized on the ester and the α-carbon, while the LUMO is often centered on the cyano and carbonyl groups, which possess π* antibonding character. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations would allow for the visualization of these orbitals and the precise calculation of their energy levels for this compound. This analysis is fundamental for understanding its role in chemical reactions, such as the Knoevenagel condensation where the α-carbon acts as a nucleophile.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data) This table is for illustrative purposes. Actual values would be obtained from DFT calculations.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -9.5 | α-carbon, ester oxygen |

| LUMO | -0.8 | Cyano group (C≡N), Carbonyl group (C=O) |

| HOMO-LUMO Gap | 8.7 | - |

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, an MESP map would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the ester and cyano groups, respectively. These regions are susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic protons on the α-carbon, making them susceptible to nucleophilic attack or deprotonation by a base. This visual tool is invaluable for predicting intermolecular interactions and the initial steps of reaction mechanisms.

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry is extensively used to elucidate reaction mechanisms by calculating the energies of reactants, transition states, and products. Cyanoacetate esters are well-known for their participation in reactions like the Knoevenagel condensation. The mechanism involves the deprotonation of the α-carbon by a base, followed by nucleophilic attack on an aldehyde or ketone.

Theoretical studies on such reactions involving ethyl cyanoacetate have detailed the energy profile of the reaction pathway. For this compound, similar computational modeling could predict the activation energies for each step of the reaction, identify the rate-determining step, and assess the influence of catalysts. This would involve locating the transition state structures and performing intrinsic reaction coordinate (IRC) calculations to confirm that these structures connect the reactants and products.

Spectroscopic Property Simulations (e.g., NMR, IR Frequencies)

Computational methods can accurately predict spectroscopic properties, which is a vital tool for compound characterization.

IR Frequencies: DFT calculations can simulate the infrared spectrum by calculating the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group (typically around 2250 cm⁻¹), the C=O stretch of the ester (around 1730-1750 cm⁻¹), and C-O stretches of the ester and ether linkages. Comparing the computed spectrum with experimental data can help in confirming the structure and identifying different conformers.

NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. This would provide theoretical ¹H and ¹³C NMR spectra for this compound. Such simulations are invaluable for assigning peaks in experimental spectra and for distinguishing between different isomers or conformers.

Table 3: Predicted Key Spectroscopic Data for this compound (Hypothetical Data) This table is illustrative and based on typical values for the functional groups present.

| Spectroscopic Technique | Functional Group | Predicted Value |

|---|---|---|

| IR | C≡N Stretch | ~2255 cm⁻¹ |

| IR | C=O Stretch | ~1745 cm⁻¹ |

| ¹H NMR | CH₂ (alpha to C≡N and C=O) | ~3.5 ppm |

| ¹³C NMR | C≡N | ~115 ppm |

| ¹³C NMR | C=O | ~165 ppm |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on this compound derivatives were found, this methodology is widely applied to series of related compounds.

If a set of this compound derivatives were synthesized and tested for a particular biological activity, QSAR modeling could be employed. This would involve:

Calculating Molecular Descriptors: A wide range of descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each derivative using computational chemistry software.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates a subset of these descriptors with the observed biological activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Such a QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Environmental and Toxicological Research Perspectives on 2 Ethoxyethyl Cyanoacetate

Studies on Metabolic Pathways and Degradation Mechanisms

While specific metabolic pathway studies for 2-ethoxyethyl cyanoacetate (B8463686) are not extensively documented in publicly available literature, a probable metabolic route can be inferred from the known degradation of cyanoacrylate esters and the metabolism of related compounds. The degradation of cyanoacrylate polymers is understood to occur via a hydrolytic scission of the polymer chain. This process is thought to yield two primary degradation products: formaldehyde (B43269) and the corresponding alkyl cyanoacetate. In the case of 2-ethoxyethyl cyanoacetate, this would result in the formation of formaldehyde and this compound monomer if it were part of a polymer chain.

Upon systemic absorption, it is anticipated that this compound would undergo hydrolysis, catalyzed by esterases present in the body. This enzymatic cleavage would likely break the ester bond, yielding 2-ethoxyethanol (B86334) and cyanoacetic acid. The metabolic fate of 2-ethoxyethanol has been studied, and its main pathway of biotransformation is oxidation to ethoxyacetic acid. nih.gov This metabolite can be further conjugated with glycine (B1666218) and excreted in the urine. nih.gov Cyanoacetic acid is also expected to be metabolized and excreted. This proposed pathway suggests that the systemic toxicity of this compound would be related to the toxicities of its metabolites: 2-ethoxyethanol, cyanoacetic acid, and potentially formaldehyde.

The degradation of cyanoacrylate polymers, and thus the release of their constituent monomers and byproducts, is influenced by the length of the alkyl chain. Shorter-chain cyanoacrylates tend to degrade more rapidly, leading to a quicker release of potentially cytotoxic and inflammatory degradation products. researchgate.net

Research on Ecotoxicological Impact and Environmental Fate

Specific ecotoxicological data for this compound is largely unavailable in current scientific literature. earthshiftglobal.com However, to provide a preliminary assessment, data from the structurally similar compound, ethyl cyanoacetate, can be considered as a surrogate, with the understanding that the ethoxyethyl group may influence its environmental behavior and toxicity.

For ethyl cyanoacetate, acute toxicity data is available for several trophic levels in the aquatic environment. nih.gov The 96-hour lethal concentration 50 (LC50) for the fish species Danio rerio has been reported as 59 mg/L. nih.govnj.gov For aquatic invertebrates, the 48-hour median effective concentration (EC50) for Daphnia magna is 471 mg/L. nj.gov The 72-hour median effective concentration (ErC50) for the green algae Desmodesmus subspicatus is 72.4 mg/L. nj.gov Based on the lowest of these values (59 mg/L for fish), a predicted no-effect concentration (PNEC) for the aquatic environment can be derived, although this would be an estimation for this compound. nih.gov

The environmental fate of this compound, like other specialty esters, is expected to be governed by processes such as biodegradation and hydrolysis. ntis.govnih.gov Esters are generally susceptible to hydrolysis, which would break down this compound into 2-ethoxyethanol and cyanoacetic acid. The rate of this hydrolysis would be dependent on environmental conditions such as pH and temperature.

Biodegradation is anticipated to be a significant removal mechanism in soil and aquatic environments. nih.govresearchgate.net Microorganisms are known to degrade phthalate (B1215562) esters, a related class of compounds, and it is plausible that similar pathways exist for the degradation of this compound. nih.govresearchgate.netchula.ac.th The rate of biodegradation would be influenced by factors such as the microbial population, temperature, and the presence of other organic matter. bohrium.com Due to its expected low octanol-water partition coefficient, bioaccumulation of this compound is not anticipated to be significant. nj.gov

Advanced Toxicological Investigations at Cellular and Tissue Levels

In Vitro Cytotoxicity Assays and Cell Viability Studies

Direct in vitro cytotoxicity data for this compound is limited. However, studies on related alkoxyethyl cyanoacrylates and other cyanoacrylate esters provide insights into its potential cellular effects. Research has shown that the cytotoxicity of cyanoacrylate-based adhesives is often linked to their degradation products, namely formaldehyde and the corresponding cyanoacetate. scispace.com Formaldehyde is a known cytotoxic agent. scispace.com

Studies on a series of alkoxyethyl cyanoacrylate monomers with varying side-chain lengths have demonstrated that cytotoxicity generally decreases as the length of the side-chain increases. who.int This suggests that monomers with longer side-chains have a lower toxic effect on cells in vitro. industrialchemicals.gov.au For instance, in one study, monomers with longer alkoxyethyl side chains were found to have less toxicity in vitro compared to those with shorter chains. who.int

In vitro studies on ethyl-2-cyanoacrylate, a closely related compound, have been conducted using fibroblast cell cultures. researchgate.net These studies, employing an elution test system, indicated a dose-dependent cytotoxic effect, with higher concentrations of the extract leading to a greater decrease in cell viability. researchgate.net Another study using a direct contact assay on human oral osteoblast cells found that ethyl-2-cyanoacrylate was biocompatible, in contrast to methyl-2-cyanoacrylate which showed significant cytotoxicity. nih.gov These findings highlight that even small variations in the alkyl chain can significantly impact the in vitro cytotoxicity of cyanoacrylates.

Local Tissue Toxicity and Histopathological Analysis of Related Compounds

The local tissue toxicity of cyanoacrylates has been a subject of investigation, particularly in the context of their use as medical tissue adhesives. The histopathological response to cyanoacrylates is often characterized by an inflammatory reaction at the site of application. who.int The severity of this reaction has been linked to the rate of degradation of the cyanoacrylate polymer and the subsequent release of cytotoxic degradation products. researchgate.net

Studies on alkoxyethyl cyanoacrylates have shown a correlation between the length of the ether-containing side chain and the in vivo tissue response. who.int Monomers with shorter side chains, such as methoxyethyl and ethoxyethyl cyanoacrylates, have been observed to elicit a more severe tissue response, characterized by significant inflammation and necrosis. who.int In contrast, longer-chain alkoxyethyl cyanoacrylates tend to produce a milder inflammatory response with less tissue damage. who.int

For example, one study found that the implantation of ethoxyethyl-CA in rats resulted in a severe tissue response with large areas of both inflammation and necrosis. who.int This was more pronounced than the response to longer-chain alkoxyethyl-CAs and the commercially available 2-octyl-cyanoacrylate. who.int This suggests that the ethoxyethyl group, as present in this compound, may contribute to a more significant local tissue reaction compared to longer-chain analogues.

Life Cycle Assessment (LCA) Contributions in Synthesis Chains (e.g., GWP100)

A specific Life Cycle Assessment (LCA) for the production of this compound is not publicly available. However, a general understanding of the environmental impacts associated with the synthesis of specialty chemicals can provide an insight into the potential contributions to its Global Warming Potential (GWP100). The production of specialty chemicals often involves multi-step synthesis, which can be energy and resource-intensive. scispace.comsemanticscholar.org

Key contributors to the GWP100 of a specialty chemical's synthesis chain typically include:

Energy Consumption: Chemical synthesis often requires significant energy inputs for heating, cooling, stirring, and purification processes. The source of this energy (e.g., fossil fuels vs. renewables) will heavily influence the GWP100. earthshiftglobal.com

Solvent Use: The production and subsequent purification or disposal of solvents can be a major contributor to the environmental impact of a chemical process.

Waste Treatment: The management of waste streams, including byproducts and spent reagents, will also have an associated environmental burden.

The GWP100 is a metric that quantifies the global warming potential of a substance relative to carbon dioxide over a 100-year period. ahdb.org.ukghgprotocol.org For many organic solvents and chemicals, GWP100 values are available and would be factored into a comprehensive LCA. epa.gov Without a specific LCA for this compound, it is difficult to provide a quantitative GWP100 value. However, it is reasonable to assume that, like other specialty chemicals, its production will have a non-negligible carbon footprint, with energy consumption and raw material production being the primary drivers. semanticscholar.orgslrconsulting.com

Risk Assessment Methodologies in Research and Industrial Contexts